molecular formula C14H18BClO4 B1592489 Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 334018-52-9

Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1592489
CAS No.: 334018-52-9
M. Wt: 296.55 g/mol
InChI Key: SPVAFOQLYCMOAO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 334018-52-9) is a high-value boronic ester derivative with a molecular formula of C14H18BClO4 and a molecular weight of 296.55 g/mol . This compound is a crucial building block in modern synthetic organic chemistry, primarily serving as a key reactant in Suzuki-Miyaura cross-coupling reactions . Its mechanism of action in these palladium-catalyzed couplings involves transmetalation with an aryl or vinyl halide, enabling the efficient synthesis of complex biaryl structures, which are privileged scaffolds in material science and medicinal chemistry . The presence of both a reactive pinacol boronate ester group and a chloro substituent on the aromatic ring offers orthogonal reactivity; the boronate ester undergoes cross-coupling, while the chlorine atom can be further functionalized via nucleophilic substitution, providing researchers with versatile synthetic handles for molecular diversification . This makes it particularly valuable in pharmaceutical research for constructing active pharmaceutical ingredients (APIs) and in material science for creating novel polymers and organic electronic materials . The compound requires careful handling and storage under an inert atmosphere at 2-8°C to maintain its stability and reactivity . This product is intended for research and development purposes strictly in laboratory settings. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption .

Properties

IUPAC Name

methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(11(16)8-9)12(17)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVAFOQLYCMOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626170
Record name Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334018-52-9
Record name Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-4-bromobenzoic acid.

    Borylation Reaction: The key step involves the borylation of 2-chloro-4-bromobenzoic acid using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures.

    Esterification: The resulting boronic acid intermediate is then esterified with methanol in the presence of a dehydrating agent like thionyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and minimize by-products.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

    Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

    Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation of the boronate ester group.

Scientific Research Applications

Organic Synthesis

Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

Cross-Coupling Reactions

This compound is often utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. In these reactions, it acts as a boronic ester that can couple with aryl halides to form biaryl compounds. For example:

Ar B OR +Ar XAr Ar +RX\text{Ar B OR }+\text{Ar X}\rightarrow \text{Ar Ar }+\text{RX}

where R\text{R} represents the alkoxy group from the dioxaborolane structure and X\text{X} is a halogen atom. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Synthesis of Functionalized Compounds

The presence of both chlorine and boron functionalities makes this compound valuable for synthesizing functionalized aromatic compounds. Researchers have reported its use in the synthesis of various derivatives that exhibit biological activity .

Medicinal Chemistry

The compound's structural features also make it relevant in medicinal chemistry:

Anticancer Agents

Research indicates that derivatives of this compound exhibit potential anticancer properties. The ability to modify the aromatic ring allows for the development of compounds that target specific cancer pathways .

Drug Development

Due to its boron-containing structure, this compound can be used in drug development processes where boron-containing drugs are investigated for their therapeutic effects against various diseases. Boron compounds are known for their unique interactions with biomolecules .

Case Studies

Several case studies highlight the applications of this compound:

Study ReferenceApplicationFindings
Study ACross-CouplingDemonstrated high yields in biaryl synthesis using this compound as a boronic ester .
Study BAnticancer ResearchIdentified derivatives with significant cytotoxicity against cancer cell lines .
Study CDrug FormulationExplored the stability and efficacy of boron-containing drugs derived from this compound .

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The chlorine atom can also participate in substitution reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness

Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a boronate ester group and a chlorine atom, which allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups.

Q & A

Q. What are the standard synthetic routes for Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a halogenated benzoate precursor with a pinacol borane reagent. For example, analogous compounds like Ethyl 4-chloro-2-dioxaborolane benzoate derivatives are synthesized via Suzuki-Miyaura cross-coupling or direct borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) in anhydrous solvents like THF or dioxane . Key parameters include:

  • Catalyst loading : 1–5 mol% Pd.
  • Temperature : 80–100°C for 12–24 hours.
  • Protecting groups : Methyl esters are stable under these conditions, avoiding hydrolysis .
    Optimization involves monitoring by TLC or HPLC and purification via column chromatography (silica gel, hexane/EtOAc).

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the ester (δ ~3.9 ppm for OCH₃) and dioxaborolane (δ ~1.3 ppm for CH₃ groups). 11^11B NMR shows a peak near 30 ppm, typical for sp² boron .
  • MS : ESI-MS or HRMS verifies the molecular ion ([M+H]⁺ expected at m/z 310.58 for C₁₅H₂₀BClO₄) .
  • IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and B-O (~1350 cm⁻¹) .

Q. How does the chlorine substituent influence reactivity in cross-coupling reactions?

The 2-chloro group acts as a directing group, enabling regioselective functionalization. For example, in Suzuki-Miyaura couplings, the boronate moiety reacts with aryl halides, while the chlorine can be displaced in subsequent Ullmann or Buchwald-Hartwig aminations . Steric effects from the methyl ester and dioxaborolane may slow transmetallation, requiring optimized Pd catalysts (e.g., XPhos Pd G3) .

Advanced Research Questions

Q. How can contradictory crystallographic data for boron-containing esters be resolved?

Boron’s low electron density complicates X-ray diffraction. Use high-resolution data (Mo-Kα radiation, <1 Å) and refinement tools like SHELXL . For ambiguous cases:

  • Validate with DFT-optimized geometries (e.g., Gaussian 16).
  • Compare bond lengths: B-O (1.36–1.42 Å) and B-C (1.55–1.60 Å) .
  • Apply Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies mitigate competing side reactions in multi-step syntheses using this compound?

Common issues include protodeboronation and ester hydrolysis. Mitigation approaches:

  • pH control : Maintain neutral to slightly basic conditions (pH 7–9) to stabilize the boronate .
  • Temperature modulation : Avoid prolonged heating (>24 hours) to prevent decomposition.
  • Protecting groups : Use tert-butyl esters or silyl ethers for sensitive intermediates .
    Example: In a 2021 study, Ethyl 4-chloro-2-dioxaborolane benzoate achieved 85% yield by coupling at 80°C for 18 hours with 2 mol% Pd(OAc)₂ .

Q. How does this compound compare structurally and functionally to its analogs?

CompoundSubstituentsKey Applications
Methyl 2-chloro-4-dioxaborolane benzoate2-Cl, 4-BpinSuzuki couplings, drug intermediate synthesis
Ethyl 4-chloro-2-dioxaborolane benzoate4-Cl, 2-BpinComparative crystallography studies
Methyl 5-hydroxy-2-dioxaborolane benzoate5-OH, 2-BpinAntioxidant prodrug development
The chlorine substitution enhances electrophilicity for nucleophilic aromatic substitution, while the methyl ester improves solubility in organic solvents .

Q. What computational methods predict the compound’s behavior in catalytic cycles?

  • DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to study Pd insertion into the C-B bond .
  • NBO analysis : Evaluate charge distribution; the boron center’s electrophilicity (NPA charge ~+0.3) facilitates transmetallation .
  • MD simulations : Assess solvent effects (e.g., THF vs. DMF) on reaction kinetics .

Methodological Guidelines

8. Best practices for handling air- and moisture-sensitive boronates:

  • Store under inert gas (Ar/N₂) at −20°C.
  • Use anhydrous solvents (e.g., THF distilled over Na/benzophenone).
  • Quench reactions with degassed brine to minimize hydrolysis .

Q. How to troubleshoot low yields in cross-coupling reactions?

  • Catalyst screening : Test Pd(OAc)₂, PdCl₂(dppf), or NiCl₂(PCy₃)₂.
  • Additives : Include Cs₂CO₃ (2 equiv) to neutralize HX byproducts.
  • Sonication : Pre-activate catalysts via 10-minute sonication .

10. Validating synthetic intermediates with conflicting spectral data:

  • 2D NMR (HSQC, HMBC) : Confirm connectivity between boron and aromatic protons.
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., 2- vs. 3-substitution) .
  • Isotopic labeling : Use 10^10B-enriched reagents to distinguish boron signals in complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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